Diethyl 2-((2-iodophenylamino)methylene)malonate
Overview
Description
Diethyl 2-((2-iodophenylamino)methylene)malonate is an organic compound with the molecular formula C14H16INO4 and a molecular weight of 389.19 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a malonate ester group through a methylene bridge. It is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((2-iodophenylamino)methylene)malonate typically involves the alkylation of diethyl malonate with 2-iodoaniline. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate . The enolate ion then undergoes nucleophilic substitution with 2-iodoaniline to form the desired product .
Industrial Production Methods
Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((2-iodophenylamino)methylene)malonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenyl ring and the methylene bridge can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Various amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Diethyl 2-((2-iodophenylamino)methylene)malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 2-((2-iodophenylamino)methylene)malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester without the iodine and phenyl groups.
Diethyl 2-(phenylamino)methylene)malonate: Similar structure but without the iodine atom.
Diethyl 2-((2-bromophenylamino)methylene)malonate: Similar structure with a bromine atom instead of iodine.
Uniqueness
Diethyl 2-((2-iodophenylamino)methylene)malonate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. The iodine atom makes it a versatile intermediate for further functionalization through substitution reactions.
Properties
IUPAC Name |
diethyl 2-[(2-iodoanilino)methylidene]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYYKZHGTVOZGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1I)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444564 | |
Record name | Diethyl [(2-iodoanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-38-4 | |
Record name | Diethyl [(2-iodoanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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